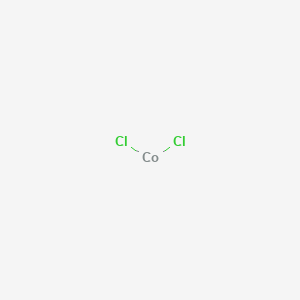

Cobalt chloride (CoCl2)

描述

Cobalt dichloride is a cobalt salt in which the cobalt metal is in the +2 oxidation state and the counter-anion is chloride. It is used as an indicator for water in desiccants. It has a role as a two-colour indicator, an allergen, a calcium channel blocker and a sensitiser. It is a cobalt salt and an inorganic chloride. It contains a cobalt(2+).

See also: Cobaltous Cation (has active moiety).

属性

IUPAC Name |

cobalt(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPFVAHMJGGAJG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoCl2, Cl2Co | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cobalt(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cobalt(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040180 | |

| Record name | Cobalt chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobalt chloride is a pink to red solid with a slight sharp odor. Sinks and mixes with water. Pale blue leaflets, turns pink upon exposure to moist air., Pale-blue hygroscopic solid; Turns pink in moist air; [Merck Index] Blue granules with a chlorine-like smell and soluble in water; [MSDSonline], PALE BLUE HYGROSCOPIC POWDER. TURNS PINK ON EXPOSURE TO AIR AND MOISTURE. | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

1049 °C | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, 53.420 lb/100 lb water at 70 °F, In water, 1.16 kg/L at 0 °C, Soluble in alcohols, acetone, ether, glycerol, and pyridine, For more Solubility (Complete) data for Cobaltous chloride (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 53 (good) | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.924 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.36 at 25 °C/4 °C, Mol wt: 165.87; violet-blue, monoclinic or triclinic crystals; density: 2.477 at 25 °C/26 °C; slightly soluble in ether /Cobaltous chloride dihydrate/, 3.4 g/cm³ | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 10 kPa (75 mm Hg) at 818 °C; 100 kPa (750 mm Hg) at 1048 °C | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-blue hygroscopic leaflets; colorless in very thin layers, Blue hexagonal leaflets | |

CAS No. |

7646-79-9, 1332-82-7 | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobalt chloride (CoCl2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7646-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobaltous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007646799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cobalt chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVS87XF13W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

187 °F (USCG, 1999), 735 °C | |

| Record name | COBALT CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COBALT (II) CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0783 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

CoCl2 coordination chemistry and color change

An In-depth Technical Guide to Cobalt(II) Chloride: Coordination Chemistry, Spectroscopic Properties, and Biological Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) chloride (CoCl₂) is a compound of significant interest in chemistry and biology due to its remarkable coordination chemistry, which gives rise to distinct color changes. This phenomenon, known as chromotropism (thermochromism and solvatochromism), is governed by a shift in the coordination geometry of the cobalt(II) ion in response to environmental factors. Anhydrous CoCl₂ is blue, while its hydrated form, cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), is pink.[1][2] This guide provides a comprehensive overview of the principles underlying these changes, detailed experimental protocols for their study, and a discussion of CoCl₂'s application as a hypoxia-mimetic agent in drug development research.

Core Principles of CoCl₂ Coordination Chemistry and Color

The color of cobalt(II) complexes is dictated by the geometry of the ligands surrounding the central Co²⁺ ion, which influences the splitting of its d-orbitals. The two primary coordination geometries for CoCl₂ in solution are octahedral and tetrahedral.[3][4]

-

Octahedral Coordination: In aqueous solutions with low chloride concentration, the Co²⁺ ion is coordinated by six water molecules, forming the hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. This complex has an octahedral geometry. It absorbs light in the green-yellow region of the visible spectrum, causing the solution to appear pink or red.[5][6][7]

-

Tetrahedral Coordination: In the presence of excess chloride ions or in certain non-aqueous solvents, the Co²⁺ ion forms the tetrachlorocobaltate(II) complex, [CoCl₄]²⁻. This complex has a tetrahedral geometry. The energy gap between the d-orbitals is smaller in tetrahedral complexes than in octahedral ones, leading to the absorption of lower-energy light (orange-red region).[1][8] Consequently, the solution appears deep blue.[3][9]

The reversible reaction between these two forms is the basis for the observable color change:

[Co(H₂O)₆]²⁺ (aq, pink) + 4 Cl⁻ (aq) ⇌ [CoCl₄]²⁻ (aq, blue) + 6 H₂O (l)

This equilibrium is dynamic and can be shifted by various factors, as explained by Le Châtelier's Principle.[7][10]

Factors Influencing the Equilibrium

-

Concentration of Chloride Ions: Increasing the concentration of Cl⁻ (e.g., by adding hydrochloric acid) shifts the equilibrium to the right, favoring the formation of the blue [CoCl₄]²⁻ complex.[11][12]

-

Concentration of Water: Increasing the concentration of water (e.g., by dilution) shifts the equilibrium to the left, favoring the formation of the pink [Co(H₂O)₆]²⁺ complex.[11][13]

-

Temperature (Thermochromism): The forward reaction (formation of the blue complex) is endothermic (ΔH > 0). Therefore, heating the solution provides the energy needed to favor the formation of [CoCl₄]²⁻, causing the solution to turn blue.[13][14] Conversely, cooling the solution shifts the equilibrium to the left, and the pink color of [Co(H₂O)₆]²⁺ predominates.[13]

-

Solvents (Solvatochromism): The choice of solvent significantly impacts the coordination sphere. Polar protic solvents like water and methanol (B129727) favor the pink, octahedral form.[15] Polar aprotic solvents such as acetone (B3395972) or dimethylformamide (DMF) are less capable of displacing the chloride ligands, thus favoring the blue, tetrahedral complex.[5][15]

References

- 1. COBALT CHLORIDE - Molecule of the Month June 2016 - HTML-only version [chm.bris.ac.uk]

- 2. Cobalt(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. home.iitk.ac.in [home.iitk.ac.in]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. John Straub's lecture notes [people.bu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. web.iitd.ac.in [web.iitd.ac.in]

- 10. brainly.com [brainly.com]

- 11. scienceready.com.au [scienceready.com.au]

- 12. Demo 5: Colors of Cobalt Complexes (Part A) [www-chem.ucsd.edu]

- 13. Understanding Color Changes in Cobalt(II) Chloride Equilibrium - HSC Chemistry [hscprep.com.au]

- 14. m.youtube.com [m.youtube.com]

- 15. saudijournals.com [saudijournals.com]

Synthesis and Characterization of Nanoparticles from Cobalt(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of nanoparticles derived from cobalt(II) chloride (CoCl₂). It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a deeper understanding of the experimental and biological pathways involved in the application of these nanomaterials.

Synthesis Methodologies

The synthesis of nanoparticles from CoCl₂ can be achieved through various methods, each offering distinct advantages in controlling particle size, morphology, and crystalline structure. This section details the experimental protocols for prominent synthesis techniques.

Green Synthesis

Green synthesis offers an eco-friendly and cost-effective approach to nanoparticle production, utilizing biological entities like plant extracts as reducing and capping agents. Phytochemicals such as flavonoids, terpenoids, and polyphenols present in the extracts facilitate the reduction of Co²⁺ ions to cobalt nanoparticles.[1]

Experimental Protocol: Green Synthesis using Moringa oleifera Leaf Extract [1]

-

Preparation of the Plant Extract:

-

Thoroughly wash fresh Moringa oleifera leaves with distilled water to remove any contaminants.

-

Air-dry the leaves in the shade and then grind them into a fine powder.

-

Boil 10 g of the leaf powder in 100 mL of deionized water for 10-15 minutes.

-

Cool the extract to room temperature and filter it using Whatman No. 1 filter paper.

-

-

Synthesis of Nanoparticles:

-

Prepare a 1mM aqueous solution of CoCl₂.

-

Add 20 mL of the prepared leaf extract to 80 mL of the CoCl₂ solution under constant stirring.[2]

-

Observe the color change of the solution from light pink to a brownish-black color, indicating the formation of cobalt nanoparticles.[2]

-

Continue stirring the solution for 2-3 hours at room temperature to ensure the completion of the reaction.

-

-

Purification of Nanoparticles:

-

Centrifuge the resulting solution at 10,000 rpm for 15 minutes to pellet the nanoparticles.

-

Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water to remove any unreacted precursors and by-products.

-

Dry the purified nanoparticles in a hot air oven at 60-80°C.

-

Experimental Workflow for Green Synthesis

Caption: Workflow for the green synthesis of cobalt nanoparticles.

Co-precipitation Method

Co-precipitation is a simple and scalable method for synthesizing nanoparticles. It involves the simultaneous precipitation of the metal precursor and a precipitating agent from a solution. The size and morphology of the resulting nanoparticles can be controlled by adjusting parameters such as pH, temperature, and precursor concentration.

Experimental Protocol: Co-precipitation of Cobalt Oxide Nanoparticles [3]

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of CoCl₂ in 30 mL of deionized water.

-

Prepare a separate solution of ammonium (B1175870) hydroxide (B78521) by mixing 30 mL of ammonia (B1221849) solution with 20 mL of deionized water.

-

-

Precipitation:

-

Slowly add the ammonium hydroxide solution dropwise to the CoCl₂ solution under vigorous stirring.

-

Continue adding the precipitating agent until the pH of the solution reaches 12.

-

Stir the mixture for an additional 30 minutes to ensure complete precipitation.

-

-

Aging and Purification:

-

Allow the precipitate to age for 48 hours at room temperature.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with deionized water and ethanol (B145695) to remove impurities.

-

Dry the precipitate in an oven at 90°C.

-

-

Calcination:

-

Calcine the dried powder in a muffle furnace at 500°C for 2 hours to obtain crystalline cobalt oxide (Co₃O₄) nanoparticles.[3]

-

Experimental Workflow for Co-precipitation

Caption: Workflow for the co-precipitation synthesis of cobalt oxide nanoparticles.

Characterization of Nanoparticles

Thorough characterization is crucial to understand the physicochemical properties of the synthesized nanoparticles, which in turn dictate their biological activity and potential applications.

Summary of Characterization Data

The following table summarizes the quantitative data obtained from the characterization of nanoparticles synthesized from CoCl₂ using different methods.

| Synthesis Method | Precursor & Reagents | Particle Size (nm) | Morphology | Crystallite Size (nm) (XRD) | Reference |

| Green Synthesis | CoCl₂, Moringa oleifera extract | 50-80 (DLS, SEM) | Spherical | ~40 | [1] |

| Green Synthesis | 1mM CoCl₂, Morus indica extract | Not specified | Not specified | Not specified | [2] |

| Co-precipitation | 0.1M CoCl₂, Ammonium Hydroxide | Not specified | Agglomerated spheres (SEM) | Not specified | [3] |

| Chemical Reduction | CoCl₂·6H₂O, NaBH₄, PVP | 28-80 (SEM) | Not specified | 40 (without PVP), 28 (with PVP) | [4] |

| Microemulsion | CoCl₂·6H₂O, FeCl₃·6H₂O, NaOH, Oleic acid | 13.79 - 30.40 (XRD) | Not specified | 13.79 - 30.40 | [5] |

| Thermal Decomposition | [Co₂(o-tol)₂(H₂O)₈]Cl₄ (from CoCl₂) | 8-10 (TEM) | Sphere-like | Not specified | [6] |

Characterization Techniques: Methodologies

2.2.1. X-ray Diffraction (XRD)

XRD is employed to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles. The analysis is performed on the powdered nanoparticle sample. The crystallite size (D) can be estimated using the Debye-Scherrer equation:

D = Kλ / (β cosθ)

where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg diffraction angle. For nanoparticles synthesized from CoCl₂, XRD patterns have confirmed a crystalline structure.[1]

2.2.2. Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques to visualize the morphology, size, and size distribution of the nanoparticles.[7] SEM provides information about the surface topography, while TEM offers higher resolution images, revealing the internal structure of the nanoparticles.[8] For analysis, a small amount of the nanoparticle powder is dispersed in a suitable solvent (e.g., ethanol), sonicated, and then a drop of the dispersion is placed on a carbon-coated copper grid and allowed to dry.

2.2.3. Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension. This technique is based on the principle of Brownian motion of particles in a liquid. The sample is prepared by dispersing the nanoparticles in deionized water or another suitable solvent.

2.2.4. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is utilized to identify the functional groups present on the surface of the nanoparticles, which can provide insights into the capping and stabilizing agents involved in the synthesis process, particularly in green synthesis.[9] The analysis is typically performed on a dried powder sample mixed with KBr. In the case of nanoparticles synthesized from CoCl₂, FTIR spectra have shown characteristic peaks corresponding to Co-O stretching vibrations in the resulting cobalt oxide nanoparticles.[10]

Biological Activity and Signaling Pathways

Nanoparticles derived from CoCl₂ have garnered significant interest in drug development, particularly for cancer therapy, due to their ability to induce a hypoxia-like state in cancer cells.

Mechanism of Action: Induction of Hypoxia and Apoptosis

Cobalt(II) ions, whether from CoCl₂ solution or released from cobalt-containing nanoparticles, can mimic hypoxia by stabilizing the Hypoxia-Inducible Factor-1α (HIF-1α) protein.[11][12][13] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes in an oxygen and Fe²⁺ dependent manner, leading to its ubiquitination and subsequent degradation by the proteasome. Co²⁺ is believed to compete with Fe²⁺ at the active site of PHDs, thereby inhibiting their activity and preventing HIF-1α degradation.[11]

The accumulation and nuclear translocation of HIF-1α lead to the transcription of various target genes involved in angiogenesis, glucose metabolism, and, importantly, apoptosis.[14][15] Studies have shown that CoCl₂ treatment can induce apoptosis in various cancer cell lines, including osteosarcoma and prostate cancer cells.[16][17] This apoptotic effect is often associated with the activation of caspases, such as caspase-3.[16] The induction of apoptosis can be mediated by HIF-1α-dependent upregulation of pro-apoptotic proteins like BNip3 and NIX.[15] Furthermore, the generation of reactive oxygen species (ROS) has been implicated as an upstream event in CoCl₂-induced HIF-1α stabilization.[11]

Signaling Pathway of CoCl₂-Induced Apoptosis

Caption: Signaling pathway of CoCl₂-induced hypoxia and apoptosis in cancer cells.

This technical guide provides a foundational understanding of the synthesis, characterization, and biological activity of nanoparticles derived from CoCl₂. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to develop novel nanoparticle-based therapeutics. Further research into optimizing synthesis parameters and elucidating the intricate molecular mechanisms of action will pave the way for the clinical translation of these promising nanomaterials.

References

- 1. ijsdr.org [ijsdr.org]

- 2. ijasrm.com [ijasrm.com]

- 3. research.holycrossngl.edu.in [research.holycrossngl.edu.in]

- 4. researchgate.net [researchgate.net]

- 5. www2.kuet.ac.bd [www2.kuet.ac.bd]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. solids-solutions.com [solids-solutions.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cobalt induces hypoxia-inducible factor-1alpha (HIF-1alpha) in HeLa cells by an iron-independent, but ROS-, PI-3K- and MAPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of hypoxia inducible factor 1α in cobalt nanoparticle induced cytotoxicity of human THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 14. revista.uepb.edu.br [revista.uepb.edu.br]

- 15. The role of hypoxia inducible factor 1alpha in cobalt chloride induced cell death in mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of cobalt(II) chloride hexahydrate on some human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cobalt chloride inhibits tumor formation in osteosarcoma cells through upregulation of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

Cobalt Chloride as a Precursor in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydrous cobalt(II) chloride (CoCl₂) and its hydrates serve as versatile and cost-effective precursors for a wide range of catalysts in organic synthesis. As the scientific community increasingly seeks alternatives to precious metal catalysts, cobalt has emerged as an attractive option due to its abundance, lower toxicity, and unique catalytic activities. This guide provides a comprehensive overview of the applications of cobalt chloride in key organic transformations, focusing on cross-coupling reactions and selective reductions. It is intended to be a practical resource for researchers and professionals in the field, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction mechanisms and workflows.

Cobalt-Catalyzed Cross-Coupling Reactions

Cobalt catalysts, often generated in situ from cobalt chloride, have proven effective in forming carbon-carbon bonds through various cross-coupling reactions. These transformations are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) and C(sp²)–C(sp³) bond formation. Cobalt catalysis offers a viable alternative to traditional palladium-based systems, particularly for the coupling of alkyl halides.

Quantitative Data for Cobalt-Catalyzed Suzuki-Miyaura Coupling

| Entry | Electrophile | Nucleophile | CoCl₂ (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid neopentyl glycol ester | 5 | IPr·HCl | KOtBu | Toluene | 100 | 18 | 85 |

| 2 | 4-Bromo-N-Cbz-piperidine | Phenylboronic acid neopentyl glycol ester | 15 | DMCyDA | KOMe | DMA | 60 | 16 | 91[1] |

| 3 | 1-Bromoadamantane | 4-Methoxyphenylboronic acid neopentyl glycol ester | 5 | FI Ligand | KOMe | DMA | 60 | 16 | 88[2] |

| 4 | 3-Bromopyridine | Phenylboronic acid neopentyl glycol ester | 5 | Terpyridine | KOMe | DMF | 80 | 16 | 75 |

| 5 | 1-Bromo-4-fluorobenzene | 2-Naphthylboronic acid neopentyl glycol ester | 5 | FI Ligand | KOMe | DMA | 60 | 16 | 95[2] |

DMCyDA = trans-N,N'-dimethylcyclohexane-1,2-diamine; FI Ligand = Phenoxy-imine ligand; IPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Experimental Protocol: Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Coupling [1]

-

To an oven-dried vial equipped with a magnetic stir bar, add CoCl₂ (15 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCyDA, 15 mol%), the arylboronic acid neopentyl glycol ester (1.5 mmol), and the alkyl bromide (1.0 mmol).

-

The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times.

-

Dimethylacetamide (DMA, 0.25 M) and a solution of potassium methoxide (B1231860) (KOMe, 1.5 mmol) in DMA are added via syringe.

-

The reaction mixture is stirred at 60 °C for 16 hours.

-

After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle for Cobalt-Catalyzed Suzuki-Miyaura Coupling

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Cobalt-catalyzed Heck-type reactions provide a valuable method for the alkenylation of alkyl halides, a transformation that is often challenging with traditional palladium catalysts. These reactions typically proceed via a radical mechanism.

Quantitative Data for Cobalt-Catalyzed Heck-Type Reaction

| Entry | Alkyl Halide | Alkene | CoCl₂ (mol%) | Ligand | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bromocyclohexane | Styrene (B11656) | 5 | dpph | Me₃SiCH₂MgCl | Ether | 20 | 8 | 86[3] |

| 2 | 1-Bromooctane | Styrene | 5 | dpph | Me₃SiCH₂MgCl | Ether | 20 | 8 | 82 |

| 3 | tert-Butyl bromoacetate | Styrene | 5 | dpph | Me₃SiCH₂MgCl | Ether | 20 | 8 | 75 |

| 4 | 1-Chloroadamantane | Styrene | 5 | dpph | Me₃SiCH₂MgCl | Ether | 20 | 12 | 78 |

| 5 | 3-Bromotetrahydrofuran | Styrene | 5 | dpph | Me₃SiCH₂MgCl | Ether | 20 | 8 | 65 |

dpph = 1,6-bis(diphenylphosphino)hexane (B35114)

Experimental Protocol: Cobalt-Catalyzed Heck-Type Reaction of an Alkyl Halide with Styrene [3]

-

To a flame-dried Schlenk tube under an argon atmosphere, add CoCl₂ (0.05 mmol) and 1,6-bis(diphenylphosphino)hexane (dpph, 0.055 mmol).

-

Add anhydrous diethyl ether (2 mL), followed by styrene (1.0 mmol) and the alkyl halide (1.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add trimethylsilylmethylmagnesium chloride (1.0 M in diethyl ether, 2.5 mL, 2.5 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at 20 °C for 8 hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

After filtration and concentration, purify the crude product by silica gel column chromatography.

Reaction Scheme for Cobalt-Catalyzed Heck-Type Reaction

Caption: Proposed radical mechanism for the cobalt-catalyzed Heck-type reaction.

Cobalt chloride is a classic and effective catalyst for the cross-coupling of Grignard reagents with organic halides and other electrophiles. This method is particularly useful for the formation of C(sp³)–C(sp³) and C(sp²)–C(sp³) bonds.

Quantitative Data for Cobalt-Catalyzed Grignard Cross-Coupling

| Entry | Electrophile | Grignard Reagent | CoCl₂ (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromooctane | tert-Butylmagnesium chloride | 2 | 1,3-Butadiene, LiI | THF | 50 | 5 | 84[4] |

| 2 | 1-Fluorooctane | tert-Butylmagnesium chloride | 2 | 1,3-Pentadiene, LiI | THF | 50 | 5 | 75 |

| 3 | (Z)-1-Bromo-1-hexene | Phenylmagnesium bromide | 5 | None | THF | 0 | 3 | 78[3] |

| 4 | Phenylselenylacetylene | 4-Methoxyphenylmagnesium bromide | 5 | None | THF | 0 | 3 | 65[3] |

| 5 | 6-Bromohexyl acetate | Isopropylmagnesium chloride | 2 | 1,3-Butadiene, LiI | THF | 50 | 5 | 88[4] |

Experimental Protocol: Cobalt-Catalyzed Cross-Coupling of an Alkyl Halide with a Grignard Reagent [4]

-

A solution of the alkyl halide (1.0 mmol) in anhydrous THF (2 mL) is added to a Schlenk tube containing CoCl₂ (0.02 mmol) and LiI (0.04 mmol) under an argon atmosphere.

-

1,3-Butadiene (2.0 mmol) is added, and the mixture is cooled to -78 °C.

-

The Grignard reagent (1.2 mmol) is added dropwise, and the reaction mixture is allowed to warm to 50 °C and stirred for 5 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

-

The residue is purified by column chromatography on silica gel.

Catalytic Cycle for Cobalt-Catalyzed Grignard Cross-Coupling

Caption: Simplified catalytic cycle for Grignard cross-coupling.

Cobalt-Catalyzed Reduction of Esters

Cobalt chloride, in combination with sodium borohydride (B1222165) (NaBH₄), forms a powerful reducing system capable of chemoselectively reducing carboxylic esters to their corresponding alcohols under mild conditions. This provides a safer and more economical alternative to metal hydrides like lithium aluminum hydride (LiAlH₄).

Quantitative Data for the Reduction of Esters using CoCl₂/NaBH₄

| Entry | Substrate | CoCl₂·6H₂O (mol%) | Additive | NaBH₄ (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethyl benzoate | 10 | Diisopropylamine (B44863) | 3.0 | Ethanol (B145695) | 25 | 2 | 95[5] |

| 2 | Methyl cinnamate | 10 | Diisopropylamine | 4.0 | Ethanol | 25 | 3 | 85 (saturated alcohol)[5] |

| 3 | Diethyl phthalate | 10 | Diisopropylamine | 6.0 | Ethanol | 25 | 2.5 | 92 |

| 4 | γ-Butyrolactone | 10 | Diisopropylamine | 3.0 | Ethanol | 25 | 4 | 88 |

| 5 | Ethyl nicotinate | 10 | Diisopropylamine | 3.0 | Ethanol | 25 | 2 | 90 |

Experimental Protocol: Chemoselective Reduction of an Ester [5]

-

To a solution of the ester (1 mmol) in ethanol (10 mL) in a round-bottom flask, add CoCl₂·6H₂O (0.1 mmol) and diisopropylamine (0.2 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add sodium borohydride (3.0 mmol) portion-wise over 15 minutes.

-

Continue stirring at room temperature for the specified time (monitor by TLC).

-

Upon completion, quench the reaction by the addition of 1 M HCl until the black precipitate dissolves.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude alcohol by column chromatography.

Workflow for Cobalt-Catalyzed Ester Reduction

Caption: General experimental workflow for the reduction of esters.

Conclusion

Cobalt chloride is a readily available and economical precursor for generating highly effective catalysts for a variety of important organic transformations. Its application in cross-coupling reactions provides a sustainable alternative to precious metal catalysis, with unique reactivity profiles, particularly in the activation of alkyl halides. Furthermore, the CoCl₂/NaBH₄ system offers a mild and chemoselective method for the reduction of esters. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption of cobalt-based methodologies in research and development, contributing to the advancement of more sustainable and efficient organic synthesis.

References

- 1. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cobalt-Catalyzed C–Se Bond Activation: Cross-Coupling of Organoselenides with Grignard Reagents | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]

Magnetic Properties of Cobalt(II) Chloride Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the magnetic properties of cobalt(II) chloride complexes, focusing on the interplay between their structure, electronic configuration, and magnetic behavior. Cobalt(II) complexes are of significant interest in various fields, including catalysis, materials science, and bioinorganic chemistry, due to their diverse coordination geometries and accessible oxidation states. Their magnetic properties, arising from the unpaired electrons in the 3d orbitals of the Co(II) ion, are a key characteristic for understanding their reactivity and potential applications.

Theoretical Background: Electronic Structure and Magnetism of Co(II)

The cobalt(II) ion has a d⁷ electronic configuration. In the presence of a ligand field, the five degenerate d-orbitals split into two or more energy levels. The manner of this splitting is determined by the coordination geometry of the complex, which in turn dictates the distribution of the seven d-electrons and, consequently, the number of unpaired electrons. This directly influences the magnetic properties of the complex.

The magnetic moment (µ) of a complex is a measure of its interaction with a magnetic field and is primarily determined by the number of unpaired electrons (n). The spin-only magnetic moment (µ_so) can be calculated using the following formula:

µ_so = √n(n+2) B.M.

where B.M. stands for Bohr Magnetons, the unit of magnetic moment. For a d⁷ ion like Co(II), two main spin states are possible:

-

High-spin (S = 3/2): Occurs in weak ligand fields where the crystal field splitting energy (Δ) is smaller than the electron pairing energy (P). This results in three unpaired electrons (n=3), leading to a theoretical spin-only magnetic moment of √15 ≈ 3.87 B.M.[1]

-

Low-spin (S = 1/2): Occurs in strong ligand fields where Δ > P. This forces the electrons to pair up, resulting in one unpaired electron (n=1), and a theoretical spin-only magnetic moment of √3 ≈ 1.73 B.M.

Experimentally observed magnetic moments often deviate from the spin-only values due to contributions from orbital angular momentum. This is particularly significant for Co(II) complexes, where the ground electronic state can have orbital degeneracy.

Octahedral Complexes

In an octahedral ligand field, the d-orbitals split into a lower energy t₂g set and a higher energy e_g set. For a d⁷ configuration, the high-spin state is t₂g⁵e_g² (n=3), and the low-spin state is t₂g⁶e_g¹ (n=1). High-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.7 to 5.2 B.M., significantly higher than the spin-only value due to a large orbital contribution from the triply degenerate ⁴T₁g ground state.[2][3] Low-spin octahedral Co(II) complexes are less common but have magnetic moments closer to the spin-only value for one unpaired electron.

Tetrahedral Complexes

In a tetrahedral ligand field, the d-orbital splitting is inverted and smaller than in an octahedral field (Δ_tet ≈ 4/9 Δ_oct). As a result, tetrahedral Co(II) complexes are almost exclusively high-spin, with an electronic configuration of e⁴t₂³ (n=3).[4][5] The ground state for tetrahedral Co(II) is ⁴A₂, which is orbitally non-degenerate. Consequently, the orbital contribution to the magnetic moment is smaller than in octahedral complexes. Experimental magnetic moments for tetrahedral Co(II) complexes typically fall in the range of 4.3 to 4.7 B.M.[2][6]

Data Presentation: Magnetic Moments of Selected Cobalt(II) Chloride Complexes

The following tables summarize the experimental magnetic moments for a variety of cobalt(II) chloride complexes with different ligands and coordination geometries.

Table 1: Magnetic Moments of Tetrahedral Cobalt(II) Chloride Complexes

| Complex | Ligand(s) | Experimental Magnetic Moment (µ_eff) [B.M.] | Reference(s) |

| [CoCl₄]²⁻ | Chloride | 4.59 | [7] |

| CoCl₂(PPh₃)₂ | Triphenylphosphine | 4.3 - 4.7 (Typical Range) | [8][9] |

| CoCl₂(pyridine)₂ | Pyridine (B92270) | 4.42 | [10] |

| CoCl₂(dpp-BIAN) | 1,2-bis(2,6-diisopropylphenylimino)acenaphthene | 2.93 | [11] |

Table 2: Magnetic Moments of Octahedral and Other Cobalt(II) Chloride Complexes

| Complex | Ligand(s) | Coordination Geometry | Experimental Magnetic Moment (µ_eff) [B.M.] | Reference(s) |

| [CoCl₂(pyz)]n | Pyrazine | Octahedral | Paramagnetic (Ferromagnetic chains) | [12] |

| [CoCl₂(pyz)₂]n | Pyrazine | Octahedral | Purely Paramagnetic | [12] |

| [Co(L)Br]⁺ | Pyridine-based macrocycle | Distorted Octahedral/Trigonal Prismatic | Exhibits magnetic anisotropy | [13][14] |

| [Co(L)(NCS)₂] | Pyridine-based macrocycle | Distorted Octahedral/Trigonal Prismatic | Field-induced Single-Molecule Magnet | [13][14] |

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic properties of cobalt(II) chloride complexes relies on accurate measurement of their magnetic susceptibility. Two common methods are the Gouy balance and the Evans NMR method.

Gouy Balance Method

The Gouy balance measures the apparent change in mass of a sample when it is placed in a magnetic field.[1][12][13][15]

Methodology:

-

Sample Preparation: The solid complex is finely ground to ensure homogeneity and packed uniformly into a cylindrical Gouy tube of a known length and cross-sectional area.

-

Mass Measurement without Field: The Gouy tube containing the sample is suspended from a balance, and its mass is accurately measured in the absence of a magnetic field (m_a).

-

Mass Measurement with Field: A strong electromagnet is turned on, creating a uniform magnetic field across the bottom of the sample tube. The apparent mass of the sample is measured again (m_b).

-

Calculation: The change in mass (Δm = m_b - m_a) is used to calculate the volume magnetic susceptibility (κ) and subsequently the molar magnetic susceptibility (χ_M). Corrections for the diamagnetism of the sample holder and the ligands are applied to obtain the paramagnetic susceptibility of the Co(II) ion. The effective magnetic moment (µ_eff) is then calculated from the corrected molar susceptibility.

Evans NMR Method

The Evans method is a solution-based technique that utilizes the change in the chemical shift of a reference compound in the presence of a paramagnetic species.[2][3][6]

Methodology:

-

Sample Preparation: Two NMR tubes are prepared. One contains a solution of the cobalt(II) chloride complex in a suitable deuterated solvent with a small amount of an inert reference compound (e.g., tetramethylsilane, TMS). The second tube (the reference) contains only the solvent and the reference compound.

-

NMR Measurement: The ¹H NMR spectra of both solutions are recorded on the same spectrometer under identical conditions.

-

Chemical Shift Difference: The chemical shift of the reference compound in the presence of the paramagnetic complex will be shifted compared to its chemical shift in the reference solution. The difference in chemical shift (Δδ) is measured.

-

Calculation: The molar magnetic susceptibility (χ_M) is calculated from Δδ, the concentration of the paramagnetic sample, the temperature, and the spectrometer frequency. The effective magnetic moment (µ_eff) is then determined from χ_M.

Visualizations

Logical Relationship between Geometry, Spin State, and Magnetic Moment

Caption: Logical flow from coordination geometry to expected magnetic moment in Co(II) complexes.

Experimental Workflow for Magnetic Susceptibility Measurement

Caption: Workflow for determining magnetic susceptibility using Gouy and Evans methods.

References

- 1. brainly.in [brainly.in]

- 2. ijsrp.org [ijsrp.org]

- 3. repo.ijiert.org [repo.ijiert.org]

- 4. fizika.si [fizika.si]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Magnetic Moments [wwwchem.uwimona.edu.jm]

- 11. Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cobalt(ii)–pyrazine–chloride coordination polymers: synthesis, reactivity and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Cocl4]2- valence bond theory | Filo [askfilo.com]

An In-depth Technical Guide to the Solubility of Cobalt Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt (II) chloride (CoCl₂) in various organic solvents. Understanding the solubility of this inorganic compound is critical for its application in diverse fields, including catalysis, synthesis of coordination compounds, and as a precursor in the development of pharmaceuticals and advanced materials. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the dissolution process.

Quantitative Solubility of Cobalt (II) Chloride

The solubility of cobalt (II) chloride in organic solvents is influenced by several factors, including the nature of the solvent (polarity, hydrogen bonding capability), temperature, and the crystalline form of the cobalt chloride (anhydrous vs. hydrated). The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Anhydrous Cobalt (II) Chloride in Various Organic Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Methanol | CH₃OH | 20 | 38.5 | [1][2] |

| 25 | 43.6 | [3] | ||

| 28 | 46.5 | [3] | ||

| 30 | 48.8 | [3] | ||

| 35 | 55.5 | [3] | ||

| 37 | 58.9 | [3] | ||

| 38 | 58.8 | [3] | ||

| 40 | 58.2 | [3] | ||

| 50 | 58.9 | [3] | ||

| Ethanol (absolute) | C₂H₅OH | 0 | 45 | [3] |

| 10 | 48.6 | [3] | ||

| 20 | 54.4 | [3] | ||

| 30 | 62.6 | [3] | ||

| 40 | 67.4 | [3] | ||

| 50 | 65.1 | [3] | ||

| 60 | 66.8 | [3] | ||

| 70 | 72.9 | [3] | ||

| 80 | 70.3 | [3] | ||

| Acetone | C₃H₆O | 0 | 9.11 | [3] |

| 22.5 | 9.28 | [3] | ||

| 50 | 7.25 | [3] | ||

| Diethyl Ether | (C₂H₅)₂O | 20 | 0.021 | [3] |

| Ethyl Acetate | C₄H₈O₂ | 14 | 0.08 | [3] |

| 79 | 0.26 | [3] | ||

| Acetonitrile | CH₃CN | 18 | 4.08 | [3] |

| Pyridine | C₅H₅N | 0 | 0.433 | [3] |

| 25 | 0.578 | [3] | ||

| 60 | 1.342 | [3] | ||

| 106 | 14.34 | [3] | ||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Miscible | Miscible | [4] |

Table 2: Qualitative Solubility of Cobalt (II) Chloride

| Solvent | Solubility | Reference |

| Acetic Acid | Soluble | [3] |

| Glycerol | Soluble | [1] |

| Benzonitrile | Soluble | [3] |

| Quinoline | Soluble | [3] |

Factors Influencing Solubility

The dissolution of cobalt (II) chloride in organic solvents is a complex process governed by the interplay of several factors. A simplified representation of these influencing factors is provided below.

Caption: Factors influencing the solubility of cobalt chloride.

Generally, polar protic solvents like alcohols exhibit high solubility for cobalt chloride due to their ability to form hydrogen bonds and solvate the cobalt and chloride ions effectively. Polar aprotic solvents with high donor numbers, such as DMSO, also show excellent solvating capabilities. The solubility in non-polar solvents is typically low. Temperature has a significant, though not always linear, effect on solubility.

Experimental Protocols for Solubility Determination

The determination of the solubility of cobalt (II) chloride in organic solvents can be reliably achieved using the isothermal saturation method, commonly known as the shake-flask method. This can be followed by either gravimetric or spectroscopic analysis to quantify the dissolved solute.

Isothermal Saturation (Shake-Flask) Method

This is a widely accepted and robust method for determining the thermodynamic solubility of a solid in a liquid.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous cobalt (II) chloride to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer. The equilibration time can vary depending on the solvent and temperature, but a period of 24-72 hours is generally sufficient.

-

It is recommended to perform preliminary experiments to determine the time required to reach equilibrium by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved cobalt chloride remains constant.

-

-

Phase Separation:

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid residue. This can be achieved by centrifugation followed by decantation, or by filtration through a suitable membrane filter that is compatible with the organic solvent. It is critical to maintain the temperature during this step to prevent any change in solubility.

-

Analytical Methods for Quantification

This method is straightforward and does not require sophisticated instrumentation.

Methodology:

-

Sample Measurement:

-

Accurately weigh a clean, dry, and pre-weighed container (e.g., an evaporating dish or a beaker).

-

Transfer a precise volume or weight of the clear, saturated supernatant into the container and reweigh to determine the exact mass of the solution.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the solution. This can be done on a hot plate in a fume hood, in a vacuum oven at a temperature below the decomposition temperature of cobalt chloride, or using a rotary evaporator. The chosen method should ensure complete removal of the solvent without loss of the solute.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, dry the container with the cobalt chloride residue in an oven at an appropriate temperature (e.g., 110°C for anhydrous CoCl₂) until a constant weight is achieved.

-

Cool the container in a desiccator to prevent moisture absorption and then weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved cobalt chloride is the difference between the final weight of the container with the residue and the initial weight of the empty container.

-

The mass of the solvent is the difference between the weight of the solution and the weight of the dissolved cobalt chloride.

-

Solubility is then expressed as grams of cobalt chloride per 100 grams of solvent.

-

This method is suitable for solvents that are transparent in the visible region where cobalt (II) chloride solutions have a characteristic absorbance. The blue color of anhydrous cobalt chloride in many organic solvents is due to the formation of the tetrachlorocobaltate(II) complex, [CoCl₄]²⁻.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of anhydrous cobalt (II) chloride of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The λmax for the blue [CoCl₄]²⁻ complex is typically around 660 nm.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution of cobalt (II) chloride as described in the isothermal saturation method.

-

Carefully withdraw a sample of the clear supernatant and dilute it accurately with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Measurement and Calculation:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of cobalt chloride in the diluted solution.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of cobalt chloride solubility.

Caption: General workflow for solubility determination.

Conclusion

The solubility of cobalt (II) chloride in organic solvents is a fundamental property that dictates its utility in various chemical processes. This guide provides essential quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their work. Accurate determination of solubility is paramount for process optimization, reaction design, and the development of new materials and pharmaceuticals. The choice of solvent and the control of experimental conditions, particularly temperature, are critical for obtaining reliable and reproducible solubility data.

References

Cobalt(II) Chloride as a Versatile Lewis Acid Catalyst: An In-depth Technical Guide to Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) chloride (CoCl₂), a readily available and inexpensive Lewis acid, has emerged as a powerful catalyst in a variety of organic transformations. Its ability to activate substrates through the acceptance of electron pairs facilitates a wide range of bond-forming reactions, often with high efficiency and selectivity. This technical guide provides an in-depth exploration of the core mechanisms of CoCl₂-catalyzed reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles. Understanding these mechanisms is crucial for the rational design of novel synthetic methodologies and the optimization of existing processes in academic and industrial research, particularly within the realm of drug development.

Core Catalytic Principles of CoCl₂

As a Lewis acid, the cobalt(II) center in CoCl₂ possesses empty d-orbitals, enabling it to accept electron pairs from Lewis basic functional groups, most notably the oxygen of carbonyl compounds and the nitrogen of imines. This interaction, a fundamental principle of Lewis acid catalysis, polarizes the functional group, rendering the carbonyl carbon or imine carbon more electrophilic and thus more susceptible to nucleophilic attack. This activation is the cornerstone of CoCl₂'s catalytic activity in a multitude of organic reactions.

Key CoCl₂ Catalyzed Reactions and Mechanisms

Synthesis of α-Aminonitriles (Strecker Reaction)

The one-pot, three-component Strecker reaction is a highly efficient method for the synthesis of α-aminonitriles, which are valuable precursors to α-amino acids. CoCl₂ has been demonstrated to be an effective catalyst for this transformation.[1][2]

Mechanism:

The catalytic cycle, depicted below, is initiated by the coordination of the CoCl₂ to the carbonyl oxygen of the aldehyde (Step 1). This Lewis acid activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine to form a hemiaminal intermediate (Step 2). Subsequent dehydration, also promoted by the Lewis acid, leads to the formation of an imine (Step 3). The CoCl₂ then activates the imine by coordinating to the nitrogen atom, making the imine carbon more susceptible to nucleophilic attack by the cyanide ion (Step 4). The final step involves the release of the α-aminonitrile product and regeneration of the CoCl₂ catalyst (Step 5).

Quantitative Data:

| Entry | Aldehyde | Amine | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | 12 | 91 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 12 | 89 |

| 3 | 3-Methoxybenzaldehyde | Benzylamine | 10 | 85 |

| 4 | Furfural | Aniline | 12 | 80 |

| 5 | Butyraldehyde | Pyrrolidine | 10 | 80 |

| Data sourced from a study by De, S. K. (2005).[2] |

Experimental Protocol:

A mixture of the aldehyde (1 mmol), amine (1 mmol), and potassium cyanide (1.2 mmol) is stirred in acetonitrile (B52724) (5 mL) in the presence of a catalytic amount of CoCl₂ (10 mol%) at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1]

Aldol (B89426) Reaction

CoCl₂ in combination with a chiral ligand, such as L-proline, has been shown to be a highly effective catalytic system for direct asymmetric aldol reactions, affording β-hydroxy carbonyl compounds with excellent diastereoselectivity and enantioselectivity.[3][4]

Mechanism:

The proposed mechanism proceeds through a Zimmermann-Traxler-type transition state. Initially, L-proline reacts with the ketone to form an enamine intermediate. The CoCl₂ then acts as a Lewis acid, coordinating to both the enamine and the aldehyde. This coordination organizes the transition state into a rigid, chair-like conformation. The stereochemical outcome of the reaction is dictated by the facial selectivity of the enamine addition to the aldehyde within this constrained environment, which minimizes steric interactions.

Quantitative Data:

| Entry | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 93 | >95:5 | >99 |

| 2 | Acetone | 4-Nitrobenzaldehyde | 85 | - | 96 |

| 3 | Cyclopentanone | Benzaldehyde | 90 | 92:8 | 98 |

| Data from a study by Karmakar, A., et al. (2011).[3] |

Experimental Protocol:

To a solution of the aldehyde (0.5 mmol) and ketone (1.0 mmol) in a suitable solvent (e.g., DMSO), L-proline (20 mol%) and CoCl₂ (10 mol%) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[3]

Friedel-Crafts Acylation

While aluminum chloride (AlCl₃) is the traditional Lewis acid for Friedel-Crafts acylation, cobalt(II) complexes, such as cobalt(II) acetylacetonate (B107027), have been shown to be effective catalysts, suggesting the potential for CoCl₂ as well.[5][6] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride.

Mechanism:

The CoCl₂ catalyst activates the acylating agent by coordinating to the halogen or oxygen atom, which increases the electrophilicity of the acyl carbon. This facilitates the formation of a highly electrophilic acylium ion or a polarized complex. The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (arenium ion). Finally, a proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the acylated product. The catalyst is regenerated in this final step.

Quantitative Data (using Co(acac)₂ as a proxy):

| Entry | Arene | Acyl Chloride | Yield (%) |

| 1 | Anisole | Acetyl chloride | 98 |

| 2 | Anisole | Propionyl chloride | 96 |

| 3 | Thioanisole | Acetyl chloride | 95 |

| 4 | Toluene (B28343) | Acetyl chloride | 85 |

| Data from a study by Tamilselvan, P., et al. (2008).[5] |

Experimental Protocol (adapted from Co(acac)₂ catalysis):

To a solution of the arene (1 mmol) and the acyl chloride (1.2 mmol) in a solvent such as nitromethane (B149229) or acetonitrile, CoCl₂ (5 mol%) is added. The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC). The reaction is then quenched with dilute HCl, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or distillation.[5]

Catalyst Preparation and Handling

Cobalt(II) chloride is commercially available in both anhydrous and hydrated forms. For most applications in non-aqueous organic synthesis, the anhydrous form is preferred to avoid the introduction of water, which can deactivate the catalyst or lead to side reactions. Anhydrous CoCl₂ can be prepared by heating the hexahydrate (CoCl₂·6H₂O) under vacuum or by treating it with thionyl chloride. It is a hygroscopic solid and should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator.

Conclusion

Cobalt(II) chloride is a highly effective and versatile Lewis acid catalyst for a range of important organic transformations. Its low cost, ready availability, and catalytic efficiency make it an attractive alternative to more expensive and toxic catalysts. The core mechanistic principle involves the activation of electrophiles through coordination to the cobalt(II) center. By understanding the detailed mechanisms of these reactions, researchers can further exploit the potential of CoCl₂ in developing novel and efficient synthetic methods for the preparation of complex molecules, including those of pharmaceutical interest. The provided data and protocols serve as a valuable resource for scientists seeking to implement CoCl₂ catalysis in their research and development endeavors.

References

- 1. Cobalt(II) chloride catalyzed one-pot synthesis of α-aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cobalt(II) chloride catalyzed one-pot synthesis of α-aminonitriles [beilstein-journals.org]

- 3. L-Proline/CoCl2-catalyzed highly diastereo- and enantioselective direct aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Proline/CoCl2-catalyzed highly diastereo- and enantioselective direct aldol reactions. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Cobalt(II) acetylacetonate catalyzed Friedel–Crafts acylation of anisole, thioanisole, and toluene - uomeprints [eprints.uni-mysore.ac.in]

Theoretical Modeling of the Electronic Structure of Cobalt(II) Chloride: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) chloride (CoCl₂) is a compound of significant interest due to its diverse applications, ranging from catalysis to its use as a humidity indicator. A fundamental understanding of its electronic structure is paramount for the rational design of new materials and therapeutic agents. This technical guide provides a comprehensive overview of the theoretical modeling of CoCl₂'s electronic structure, supported by experimental validation. We delve into various computational methodologies, including ab initio calculations, Density Functional Theory (DFT), and Ligand Field Theory (LFT), to elucidate the electronic states, bonding characteristics, and magnetic properties of CoCl₂. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for validation, and utilizes visualizations to clarify complex relationships and workflows.

Introduction

Cobalt(II) chloride is a versatile inorganic compound that exists in both anhydrous and hydrated forms, each exhibiting distinct colors and properties directly linked to the electronic configuration of the cobalt(II) ion. The theoretical modeling of its electronic structure provides invaluable insights into its chemical behavior, spectroscopic signatures, and magnetic properties. This guide aims to be a central resource for researchers by consolidating the theoretical frameworks and experimental data pertinent to CoCl₂.

Theoretical Modeling Methodologies

The electronic structure of CoCl₂ has been investigated using a variety of computational chemistry methods. These can be broadly categorized into ab initio methods, Density Functional Theory (DFT), and Ligand Field Theory (LFT).

Ab Initio Calculations

Ab initio methods, meaning "from first principles," solve the electronic Schrödinger equation without empirical parameters.[1][2] For transition metal compounds like CoCl₂, which exhibit significant electron correlation, multi-reference methods are often necessary.

Key ab initio approaches applied to CoCl₂ include:

-

Complete Active Space Self-Consistent Field (CASSCF): This method provides a good qualitative description of the electronic states by considering all possible electronic configurations within a defined "active space" of orbitals and electrons.

-

Multiconfigurational Quasi-degenerate Second-order Perturbation Theory (MCQDPT2): This approach builds upon CASSCF by incorporating dynamic electron correlation through second-order perturbation theory, leading to more accurate quantitative predictions of energies and molecular properties.[3]